N-(Bis(phosphono)methyl)-N-methyl-L-aspartic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Bis(phosphono)methyl)-N-methyl-L-aspartic acid is a synthetic compound that belongs to the class of aminophosphonates These compounds are characterized by the presence of a phosphonic acid group attached to an amino acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Bis(phosphono)methyl)-N-methyl-L-aspartic acid typically involves the reaction of N-methyl-L-aspartic acid with formaldehyde and phosphorous acid. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst. The process involves the formation of a Schiff base intermediate, which subsequently undergoes a Mannich-type reaction to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(Bis(phosphono)methyl)-N-methyl-L-aspartic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonic acid groups to phosphine oxides.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphonic acid groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, phosphine oxides, and substituted aminophosphonates.
Scientific Research Applications
N-(Bis(phosphono)methyl)-N-methyl-L-aspartic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in pathways involving phosphoenolpyruvate carboxylase.
Medicine: Research is ongoing into its potential use in cancer therapy and the treatment of metabolic disorders.
Industry: It is used in the synthesis of specialty chemicals and as a chelating agent in various industrial processes.
Mechanism of Action
The mechanism of action of N-(Bis(phosphono)methyl)-N-methyl-L-aspartic acid involves its interaction with specific molecular targets, such as enzymes. The compound acts as a competitive inhibitor of phosphoenolpyruvate carboxylase, interfering with the enzyme’s ability to catalyze reactions involving phosphoenolpyruvate. This inhibition can lead to the accumulation of certain metabolites, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Fosfomycin: An antibacterial agent that also contains a phosphonic acid group.
Aminomethylphosphonic acid: A compound with similar structural features and applications in agriculture and medicine.
Uniqueness
N-(Bis(phosphono)methyl)-N-methyl-L-aspartic acid is unique due to its dual phosphonic acid groups, which enhance its binding affinity to target enzymes and increase its potential as a versatile chemical reagent. Its specific structure allows for unique interactions in biochemical pathways, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
94200-64-3 |
---|---|
Molecular Formula |
C6H13NO10P2 |
Molecular Weight |
321.12 g/mol |
IUPAC Name |
(2S)-2-[diphosphonomethyl(methyl)amino]butanedioic acid |
InChI |
InChI=1S/C6H13NO10P2/c1-7(3(5(10)11)2-4(8)9)6(18(12,13)14)19(15,16)17/h3,6H,2H2,1H3,(H,8,9)(H,10,11)(H2,12,13,14)(H2,15,16,17)/t3-/m0/s1 |
InChI Key |
VMSJBJKSLZOBJT-VKHMYHEASA-N |
Isomeric SMILES |
CN([C@@H](CC(=O)O)C(=O)O)C(P(=O)(O)O)P(=O)(O)O |
Canonical SMILES |
CN(C(CC(=O)O)C(=O)O)C(P(=O)(O)O)P(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.